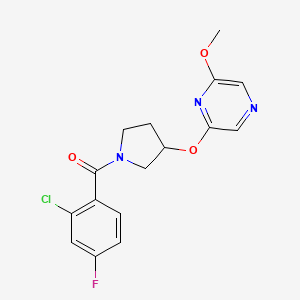
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H15ClFN3O3 and its molecular weight is 351.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis techniques. One common approach might begin with the chlorination and fluorination of a phenyl ring, followed by the preparation of the methoxypyrazine moiety through nucleophilic substitution reactions. The final steps could involve the coupling of the pyrrolidine group and ensuring the formation of the desired methanone structure under controlled conditions.
Industrial Production Methods: : At an industrial scale, production might rely on optimized methods to ensure high yields and purity. Techniques such as high-pressure reactions, automated reactors, and sophisticated purification methods like column chromatography or crystallization could be employed to achieve the desired product on a large scale. Reaction conditions would be meticulously controlled to ensure reproducibility and minimize any side reactions.
化学反应分析
Types of Reactions: : The compound (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone undergoes various types of reactions, including oxidation, reduction, and substitution reactions. Its aromatic rings might be subject to electrophilic substitution, while the pyrrolidine ring could engage in nucleophilic substitution reactions.
Common Reagents and Conditions: : Some common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions might involve specific solvents such as dichloromethane or acetonitrile, temperature control ranging from low temperatures (for sensitive reactions) to elevated temperatures (for accelerated reaction rates), and the use of catalysts such as palladium or copper to enhance reaction efficiency.
Major Products Formed: : Depending on the reaction conditions and reagents used, the major products formed from these reactions could range from hydroxylated derivatives, reduced forms of the molecule, to various substituted versions incorporating different functional groups on the aromatic or heterocyclic rings.
科学研究应用
Biology: : In biological research, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone may be explored for its interactions with various biomolecules, potentially acting as a ligand for receptors or enzymes, offering insights into molecular recognition and binding.
Medicine: : The medicinal potential of this compound could include its evaluation as a drug candidate or a pharmacophore in the development of new therapeutic agents. Its structure suggests it might interact with specific molecular targets involved in various diseases, such as neurological disorders or cancer.
Industry: : Industrial applications might leverage the compound's unique chemical properties for the creation of specialty chemicals, agrochemicals, or materials with specific desired properties, such as enhanced durability or reactivity.
作用机制
The exact mechanism of action for this compound would depend on its specific application. Generally, its multi-functional structure allows it to engage with various molecular targets through multiple interaction pathways. For instance, in a biological context, the aromatic and heterocyclic rings might interact with hydrophobic pockets within proteins, while the chlorine and fluorine atoms could form halogen bonds, and the methoxy group might participate in hydrogen bonding, collectively contributing to its overall binding affinity and specificity.
相似化合物的比较
When compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its unique combination of functional groups. While other compounds might feature chlorinated or fluorinated phenyl rings, or incorporate methoxypyrazine or pyrrolidine rings, few possess the exact same structural arrangement, leading to distinct chemical and biological properties.
Similar Compounds
(2-Chlorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(4-Fluorophenyl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(2-Chloro-4-fluorophenyl)(3-pyrrolidin-1-yl)methanone
(2-Chloro-4-fluorophenyl)(3-((5-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Conclusion: this compound represents a fascinating example of how strategic functional group incorporation and molecular design can lead to compounds with diverse and significant applications in multiple scientific disciplines
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O3/c1-23-14-7-19-8-15(20-14)24-11-4-5-21(9-11)16(22)12-3-2-10(18)6-13(12)17/h2-3,6-8,11H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJXDYKWGLEUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
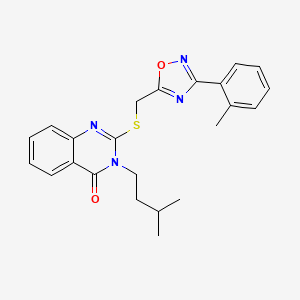
![1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2451054.png)
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)
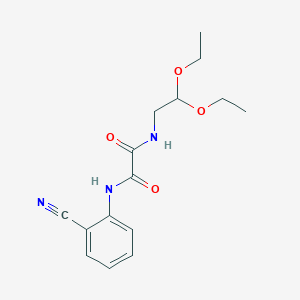
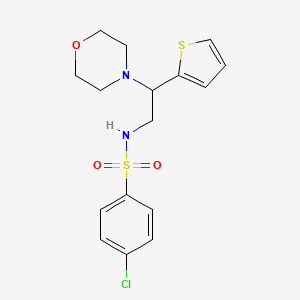
![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone](/img/structure/B2451060.png)
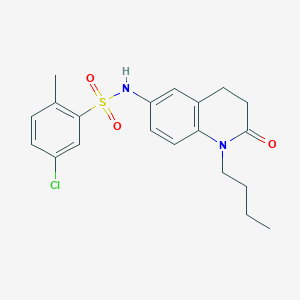

![N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2451064.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)
![N-(4-ethylphenyl)-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2451068.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)
![2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2451071.png)
